molecular formula C18H19ClFN3O2S B2625304 4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1234927-17-3

4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2625304
CAS No.: 1234927-17-3
M. Wt: 395.88
InChI Key: FFQMVZQJJGUUNT-UHFFFAOYSA-N
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Description

4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core piperidine structure, followed by the introduction of the 4-fluorophenyl and 5-chlorothiophene-2-carboxamido groups through various coupling reactions. Common reagents used in these reactions include amines, carboxylic acids, and chlorinating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This can provide insights into its potential as a drug candidate or as a tool for studying biological processes.

Medicine

In medicine, 4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide may be investigated for its therapeutic potential. This could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating their activity, and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide include other piperidine carboxamides with different substituents. Examples might include:

  • N-(4-fluorophenyl)piperidine-1-carboxamide
  • 4-((5-chlorothiophene-2-carboxamido)methyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

4-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O2S/c19-16-6-5-15(26-16)17(24)21-11-12-7-9-23(10-8-12)18(25)22-14-3-1-13(20)2-4-14/h1-6,12H,7-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQMVZQJJGUUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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